molecular formula C17H14O3 B287835 7-methoxy-6-methyl-4-phenyl-2H-chromen-2-one

7-methoxy-6-methyl-4-phenyl-2H-chromen-2-one

Cat. No. B287835
M. Wt: 266.29 g/mol
InChI Key: ZTWBCVGFMSMZEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methoxy-6-methyl-4-phenyl-2H-chromen-2-one, also known as Coumarin, is a natural compound that has been widely studied for its various biological activities. Coumarin is a white crystalline solid and has a sweet odor. It is commonly found in plants such as tonka beans, sweet clover, and cassia cinnamon. Coumarin has been used in the food and cosmetic industry as a flavoring agent and fragrance.

Mechanism of Action

The mechanism of action of coumarin is still not fully understood. It is believed to inhibit the activity of various enzymes such as cytochrome P450, which is involved in the metabolism of drugs and toxins. 7-methoxy-6-methyl-4-phenyl-2H-chromen-2-one has also been shown to inhibit the activity of topoisomerase, an enzyme involved in DNA replication.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have anticoagulant effects by inhibiting the activity of thrombin and factor Xa.

Advantages and Limitations for Lab Experiments

7-methoxy-6-methyl-4-phenyl-2H-chromen-2-one has several advantages for lab experiments. It is readily available and easy to synthesize. This compound is also relatively inexpensive compared to other compounds used in research. However, coumarin has some limitations. It has low solubility in water, which can make it difficult to work with in certain experiments. This compound is also unstable in the presence of light and air, which can affect its biological activity.

Future Directions

There are several future directions for the research on coumarin. One area of research is the development of coumarin derivatives with improved biological activity. Another area of research is the study of the mechanism of action of coumarin. The development of new methods for the synthesis of coumarin is also an area of interest. Additionally, the potential use of coumarin as a therapeutic agent for various diseases is an area of research that requires further investigation.
Conclusion:
In conclusion, coumarin is a natural compound that has been widely studied for its various biological activities. The synthesis of coumarin can be achieved through various methods, with the Pechmann condensation reaction being the most commonly used method. 7-methoxy-6-methyl-4-phenyl-2H-chromen-2-one has several advantages for lab experiments but also has some limitations. The future directions for the research on coumarin include the development of coumarin derivatives, the study of its mechanism of action, and the potential use of coumarin as a therapeutic agent.

Synthesis Methods

7-methoxy-6-methyl-4-phenyl-2H-chromen-2-one can be synthesized through various methods such as the Pechmann condensation reaction, Knoevenagel condensation reaction, and Perkin reaction. The Pechmann condensation reaction is the most commonly used method for the synthesis of coumarin. This reaction involves the condensation of phenols with β-ketoesters in the presence of a catalyst such as sulfuric acid.

Scientific Research Applications

7-methoxy-6-methyl-4-phenyl-2H-chromen-2-one has been extensively studied for its various biological activities such as anti-inflammatory, anticoagulant, antioxidant, and anticancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to have antifungal and antibacterial properties.

properties

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

IUPAC Name

7-methoxy-6-methyl-4-phenylchromen-2-one

InChI

InChI=1S/C17H14O3/c1-11-8-14-13(12-6-4-3-5-7-12)9-17(18)20-16(14)10-15(11)19-2/h3-10H,1-2H3

InChI Key

ZTWBCVGFMSMZEY-UHFFFAOYSA-N

SMILES

CC1=C(C=C2C(=C1)C(=CC(=O)O2)C3=CC=CC=C3)OC

Canonical SMILES

CC1=CC2=C(C=C1OC)OC(=O)C=C2C3=CC=CC=C3

Origin of Product

United States

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